An In-Depth Technical Guide on 3-(3-(Trifluoromethoxy)phenoxy)aniline for Researchers and Drug Development Professionals
An In-Depth Technical Guide on 3-(3-(Trifluoromethoxy)phenoxy)aniline for Researchers and Drug Development Professionals
Executive Summary
3-(3-(Trifluoromethoxy)phenoxy)aniline is a critical chemical intermediate, particularly valued in the synthesis of advanced pharmaceutical compounds. The strategic incorporation of the trifluoromethoxy (-OCF3) group offers significant advantages in drug design, including enhanced metabolic stability, bioavailability, and lipophilicity. This guide provides a comprehensive analysis of its chemical properties, synthesis protocols, and applications, serving as a vital resource for professionals in medicinal chemistry and drug development.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Medicinal Chemistry
In modern drug design, the strategic incorporation of fluorine-containing functional groups is a key methodology for optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The trifluoromethoxy group, in particular, is increasingly favored for its unique electronic and steric properties. It can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3-(3-(Trifluoromethoxy)phenoxy)aniline serves as a pivotal building block, enabling the introduction of this beneficial moiety into complex molecular scaffolds, thereby accelerating the discovery and development of novel therapeutics.[1][2]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of 3-(3-(Trifluoromethoxy)phenoxy)aniline is fundamental for its effective application in synthetic chemistry.
| Property | Value |
| CAS Number | 1535-73-5 |
| Molecular Formula | C7H6F3NO |
| Molecular Weight | 177.12 g/mol [3] |
| Appearance | Clear pale yellow to pale brown liquid[4][5] |
| Boiling Point | 72-73 °C at 8 mmHg[5][6] |
| Density | 1.325 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.466[5][6] |
| Water Solubility | Not miscible or difficult to mix in water[5][6] |
Synthesis and Mechanistic Insights: A Protocol for Ullmann Condensation
The synthesis of 3-(3-(Trifluoromethoxy)phenoxy)aniline is commonly achieved via an Ullmann condensation, a reliable and versatile copper-catalyzed cross-coupling reaction.
Reaction Workflow:
Caption: Ullmann condensation for the synthesis of 3-(3-(Trifluoromethoxy)phenoxy)aniline.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 3-aminophenol, potassium carbonate, copper(I) iodide (CuI), and L-proline in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Aryl Halide: Slowly add 1-iodo-3-(trifluoromethoxy)benzene to the reaction mixture.
-
Heating and Monitoring: Heat the mixture to 90-100°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using column chromatography to yield the final product.
Rationale for Experimental Choices:
-
Catalyst System: The CuI/L-proline system is a highly efficient catalyst for C-O bond formation. L-proline acts as a ligand, enhancing the catalyst's activity and stability.
-
Base and Solvent: Potassium carbonate serves as the base to deprotonate the phenol, while DMSO is an ideal high-boiling polar aprotic solvent that facilitates the dissolution of all reactants.
Applications in Drug Discovery and Development
3-(3-(Trifluoromethoxy)aniline is a versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its unique structure is particularly beneficial in the development of kinase inhibitors for oncology and treatments for neurological disorders.[1][2] The trifluoromethoxy group can enhance a drug's ability to cross the blood-brain barrier and improve its metabolic profile.[7]
Logical Flow of Integration into a Drug Candidate:
Caption: A generalized workflow for utilizing the title compound in drug discovery.
Safety, Handling, and Storage
Proper handling and storage of 3-(3-(Trifluoromethoxy)phenoxy)aniline are crucial to ensure laboratory safety.
-
Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[8][9] Prolonged or repeated exposure may cause damage to organs.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling and Storage: Use only in a well-ventilated area.[10] Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from heat and open flames.[8][10]
-
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[9]
-
If on Skin: Wash with plenty of soap and water.[8]
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
References
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. 3-(Trifluoromethoxy)aniline. Retrieved from [Link]
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National Center for Biotechnology Information. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem. Retrieved from [Link]
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Hoffman Fine Chemicals. CAS 625106-28-7 | 3-(3-(Trifluoromethyl)phenoxy)aniline | MFCD06656963. Retrieved from [Link]
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LookChem. Cas 1535-73-5,3-(Trifluoromethoxy)aniline. Retrieved from [Link]
- [Source 9] Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. This source is no longer available online.
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
- [Source 12] 3 - SAFETY DATA SHEET. This source is no longer available online.
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National Center for Biotechnology Information. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem. Retrieved from [Link]
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ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved from [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
- [Source 22] CAS 625106-28-7 | 3-(3-(Trifluoromethyl)phenoxy)aniline | MFCD06656963. This source is no longer available online.
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National Center for Biotechnology Information. 4-Phenoxy-3-(trifluoromethyl)aniline | C13H10F3NO | CID 18616797 - PubChem. Retrieved from [Link]
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Wikipedia. Phenol. Retrieved from [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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